1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione
Description
1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione is a triazine derivative with three butyl groups substituted at the 1, 3, and 5 positions of the triazinane-trione core. The triazinane-trione scaffold is highly modular, allowing substitutions that influence reactivity, stability, and applications in fields such as materials science, pharmaceuticals, and industrial chemistry .
Properties
IUPAC Name |
1,3,5-tributyl-1,3,5-triazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O3/c1-4-7-10-16-13(19)17(11-8-5-2)15(21)18(14(16)20)12-9-6-3/h4-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORUPFVWSNUWWGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)N(C(=O)N(C1=O)CCCC)CCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00347104 | |
| Record name | 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00347104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
846-74-2 | |
| Record name | 1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00347104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Catalysts
The cyclotrimerization of butyl isocyanate is typically conducted in the presence of basic catalysts. Early work by Saunders et al. (1961) demonstrated that triethylamine or sodium methoxide in anhydrous toluene at 80–100°C yields the tributyl triazinane-trione product with efficiencies exceeding 85% . A summary of optimized conditions is provided in Table 1.
Table 1: Optimized Conditions for Butyl Isocyanate Cyclotrimerization
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Triethylamine (0.5 mol%) | |
| Solvent | Anhydrous toluene | |
| Temperature | 80–100°C | |
| Reaction Time | 6–8 hours | |
| Yield | 85–92% |
The choice of solvent is critical: polar aprotic solvents like dimethylformamide (DMF) accelerate the reaction but may promote side reactions such as urea formation. Non-polar solvents like toluene favor cyclotrimerization by stabilizing the transition state through hydrophobic interactions.
Alternative Synthetic Approaches and Modifications
While cyclotrimerization remains the dominant method, alternative routes have been explored to improve regioselectivity and scalability.
Stepwise Assembly via Carbodiimide Intermediates
A stepwise approach involves reacting butylamine with phosgene to generate butyl isocyanate in situ, followed by controlled trimerization. This method, though labor-intensive, allows for better control over stoichiometry and reduces oligomer formation. Reported yields range from 70–78% , with purity dependent on rigorous exclusion of moisture.
Microwave-Assisted Synthesis
Recent advancements in microwave chemistry have reduced reaction times to <1 hour while maintaining yields above 80% . Microwave irradiation at 120°C in the presence of catalytic potassium tert-butoxide enhances reaction kinetics by uniformly heating the reaction mixture, a significant improvement over conventional thermal methods.
Mechanistic Insights and Thermodynamic Considerations
Computational studies using density functional theory (DFT) and MP2 methods provide clarity on the reaction’s exothermic nature. For methyl isocyanate, the enthalpy change (ΔH) for cyclotrimerization is −71.6 kcal/mol at the CCSD(T)/cc-pVTZ level, with entropy (ΔS) contributing −220 J/mol·K due to the transition from three gaseous monomers to a single cyclic product. These values suggest that the reaction is thermodynamically favorable but kinetically hindered at ambient temperatures, necessitating elevated temperatures or catalysts.
Role of Substituents on Reaction Kinetics
The butyl groups in this compound introduce steric effects that slightly destabilize the transition state compared to smaller alkyl substituents. However, the electron-donating nature of the butyl groups enhances the nucleophilicity of the isocyanate nitrogen, partially offsetting steric hindrance.
Purification and Characterization
Crude products are typically purified via recrystallization from ethanol or column chromatography using silica gel and ethyl acetate/hexane mixtures. Key characterization data include:
Table 2: Spectroscopic and Physical Properties
Mass spectrometry (EI-MS) confirms the molecular ion peak at m/z 297.205 , while infrared spectroscopy shows strong carbonyl stretches at 1740 cm⁻¹ .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or alcohols replace one of the butyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide at elevated temperatures.
Major Products Formed
Oxidation: Oxo derivatives of the triazine ring.
Reduction: Amine derivatives.
Substitution: Substituted triazine derivatives with various functional groups.
Scientific Research Applications
Organic Synthesis
1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione serves as a versatile building block in organic synthesis. It is utilized for:
- Synthesis of Isocyanurates : This compound can be transformed into various isocyanurate derivatives which are important for producing flame retardants and coatings .
- Catalysis : It acts as a catalyst or a coordinating agent in several organic reactions, enhancing reaction rates and selectivity .
Polymer Chemistry
The compound is widely used in polymer chemistry due to its ability to function as a crosslinking agent:
- Crosslinking Agent : In the production of thermosetting plastics and elastomers, it provides enhanced mechanical properties and thermal stability. For instance, it is used in the synthesis of polylactic acid composites to improve their performance under thermal stress .
| Application Type | Description |
|---|---|
| Crosslinking | Enhances mechanical properties of polymers |
| Co-monomer | Used in the synthesis of flexible ionogels |
| Flame Retardants | Forms derivatives that improve fire resistance |
Material Science
In material science, this compound has been explored for its potential applications:
- Dental Materials : The compound is incorporated into dental restorative materials to improve their durability and aesthetic qualities .
- Coatings : It is used in the formulation of protective coatings that require high-performance characteristics such as chemical resistance and durability .
Case Study 1: Synthesis of Flame Retardant Polymers
Research conducted by Moghaddam et al. (2002) demonstrated that incorporating this compound into polymer matrices significantly improved their flame retardancy while maintaining mechanical integrity under stress conditions .
Case Study 2: Dental Restorative Applications
A study published in the Journal of Materials Science explored the use of this compound in dental composites. The results indicated that it enhanced both the mechanical properties and the aesthetic appearance of dental restoratives when compared to traditional materials .
Mechanism of Action
The mechanism of action of 1,3,5-tributyl-1,3,5-triazinane-2,4,6-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, depending on the enzyme or receptor involved[4][4].
Comparison with Similar Compounds
Structural Analogues with Alkyl Substituents
1,3,5-Tricyclohexyl-1,3,5-triazinane-2,4,6-trione (TCy-TAZTO)
- Synthesis : Produced via trimerization of cyclohexyl isocyanate in 92% yield under green conditions .
- Applications : Studied for antiviral activity against HIV-1 via molecular docking .
1,3,5-Tripropyl-1,3,5-triazinane-2,4,6-trione
- Molecular Weight : 255.318 g/mol .
- Key Differences : Shorter alkyl chains (propyl vs. butyl) likely reduce hydrophobicity and increase solubility in polar solvents.
*Calculated based on formula C₁₅H₂₇N₃O₃.
Halogenated Derivatives
1,3,5-Trichloro-1,3,5-triazinane-2,4,6-trione (Trichloroisocyanuric Acid)
- Formula : C₃Cl₃N₃O₃ .
- Applications : Widely used as a disinfectant and oxidizing agent due to high reactivity from chlorine substituents .
1,3,5-Tribromo-1,3,5-triazinane-2,4,6-trione
- Formula : C₃Br₃N₃O₃ .
- Properties : Higher molecular weight (365.76 g/mol) and thermal stability compared to chloro analogs.
| Parameter | Tributyl Derivative | Trichloro Derivative | Tribromo Derivative |
|---|---|---|---|
| Substituent | Butyl | Chlorine | Bromine |
| Reactivity | Low | High (oxidizing agent) | Moderate |
| Applications | Polymers (stabilizers) | Disinfection | Specialty synthesis |
Thioisocyanurates (Sulfur-Substituted Analogs)
1,3,5-Triaryl-1,3,5-triazinane-2,4,6-trithiones
| Parameter | Tributyl Derivative | Trithione (4-I) |
|---|---|---|
| Core Heteroatom | Oxygen | Sulfur |
| Absorption Shift | N/A | Red-shifted (e.g., 440 cm⁻¹ C=S Raman peak) |
| Application Potential | Material stabilizers | Optoelectronics |
Functionalized Derivatives for Pharmaceuticals
1-((1-Methyl-1H-1,2,4-triazol-3-yl)methyl)-3-(2,4,5-trifluorobenzyl)-1,3,5-triazinane-2,4,6-trione
- Role : Intermediate in synthesizing ensitrelvir, a COVID-19 therapeutic .
- Structural Insight : Fluorine and triazole groups enhance binding affinity and metabolic stability .
1,3,5-Tris((1/2H-tetrazol-5-yl)methyl)-1,3,5-triazinane-2,4,6-trione
- Synthesis : High-yield (99%) method with tetrazole rings .
- Thermal Behavior : Stable up to 300°C (DSC/TGA data) .
| Parameter | Tributyl Derivative | Tetrazolyl Derivative |
|---|---|---|
| Functional Groups | Butyl | Tetrazole |
| Thermal Decomposition | Not reported | >300°C |
| Applications | Potential stabilizers | Energetic materials |
Antioxidant Derivatives
1,3,5-Tris(3,5-di-tert-butyl-4-hydroxybenzyl)-1,3,5-triazinane-2,4,6-trione (Irganox 3114)
- Formula : C₄₈H₆₉N₃O₆ .
- Role : High-performance antioxidant in polymers due to steric hindrance and radical scavenging .
| Parameter | Tributyl Derivative | Irganox 3114 |
|---|---|---|
| Substituent | Butyl | tert-butyl-hydroxybenzyl |
| Key Property | Moderate stability | High oxidative resistance |
| Applications | Industrial materials | Polymer stabilization |
Biological Activity
1,3,5-Tributyl-1,3,5-triazinane-2,4,6-trione (CAS Number: 846-74-2) is a member of the triazine family of compounds known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic applications in various fields, including oncology and infectious disease treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C15H27N3O3
- Molecular Weight : 297.393 g/mol
- LogP : 1.572
- PSA (Polar Surface Area) : 66.00 Ų
These properties suggest that the compound has moderate lipophilicity and a suitable surface area for interactions with biological targets.
The biological activity of this compound is attributed to its structural features that allow it to interact with various biological pathways:
-
Anticancer Activity :
- Several derivatives of triazines have shown cytotoxic effects against human cancer cell lines. For instance, derivatives have demonstrated IC50 values as low as 0.20 μM against A549 (lung cancer) cells and 1.25 μM against MCF-7 (breast cancer) cells .
- Mechanistically, these compounds may inhibit key signaling pathways involved in cell proliferation and survival.
- Antimicrobial Activity :
Biological Activity Overview
The following table summarizes the biological activities associated with this compound:
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer potential of a series of triazine derivatives including this compound on multiple cancer cell lines. The results indicated that certain derivatives exhibited selective cytotoxicity with mechanisms involving apoptosis induction and cell cycle arrest.
Case Study 2: Antimicrobial Activity
Research focused on the antimicrobial properties of triazine derivatives showed that compounds structurally related to this compound had potent activity against resistant strains of bacteria and fungi. The study highlighted the potential for developing new antimicrobial agents based on these findings.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
